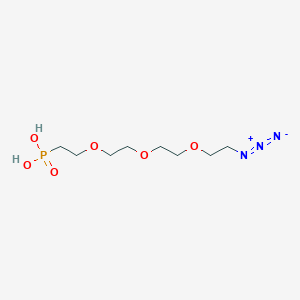
Azido-PEG3-phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG3-phosphonic acid is a compound that features a polyethylene glycol (PEG) linker with an azide group and a phosphonic acid group. The azide group is known for its utility in Click Chemistry, while the phosphonic acid group can act as a potential ligand. The hydrophilic PEG spacer enhances the compound’s solubility in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azido-PEG3-phosphonic acid is typically synthesized through a series of chemical reactions involving the introduction of the azide group and the phosphonic acid group onto a PEG backbone. The process often involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Types of Reactions:
Click Chemistry: The azide group readily participates in Click Chemistry reactions with alkynes, resulting in the formation of stable triazole linkages.
Substitution Reactions: The azide group can undergo substitution reactions with various nucleophiles.
Coordination Chemistry: The phosphonic acid group can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Sodium azide is often used as a reagent for introducing the azide group.
Coordination Chemistry: Metal salts such as titanium dioxide, aluminum oxide, and iron oxide are used for forming complexes with the phosphonic acid group
Major Products:
Triazole Linkages: Formed through Click Chemistry reactions.
Metal Complexes: Formed through coordination of the phosphonic acid group with metal ions
Aplicaciones Científicas De Investigación
Azido-PEG3-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in surface modification of metal oxides to improve hydrophilicity and binding properties .
Mecanismo De Acción
Comparación Con Compuestos Similares
Azido-PEG3-phosphonic acid can be compared with other PEG linkers containing different functional groups:
Azido-PEG3-carboxylic acid: Contains a carboxylic acid group instead of a phosphonic acid group. It is less effective in coordination chemistry but useful in bioconjugation.
Azido-PEG3-sulfonic acid: Contains a sulfonic acid group, which offers different solubility and binding properties compared to the phosphonic acid group.
Azido-PEG3-hydroxy acid: Contains a hydroxy group, which is less reactive in Click Chemistry but useful in other types of chemical modifications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and utility of this compound in various fields.
Propiedades
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N3O6P/c9-11-10-1-2-15-3-4-16-5-6-17-7-8-18(12,13)14/h1-8H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTIPXPOWKYOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCP(=O)(O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)
![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)


![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)


